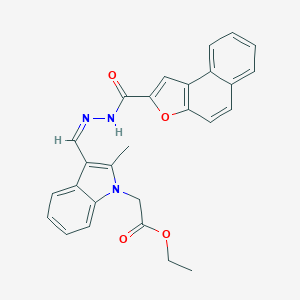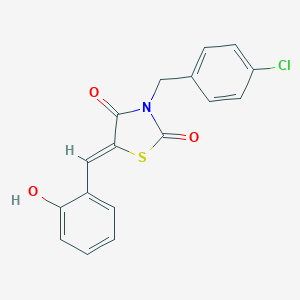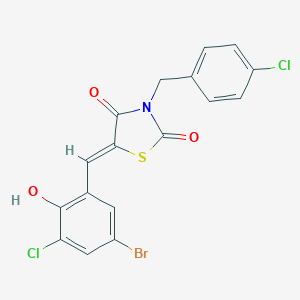![molecular formula C23H18BrFN2O2S B302201 (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302201.png)
(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes:
Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the 4-bromobenzyl group: This step involves the alkylation of the thiazolidine-2,4-dione core with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the pyrrole moiety: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Final coupling: The pyrrole derivative is then coupled with the thiazolidine-2,4-dione intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the thiazolidine-2,4-dione core using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione
- 3-(4-methylbenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione
Uniqueness
The presence of the bromine atom in (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.
特性
分子式 |
C23H18BrFN2O2S |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
(5Z)-3-[(4-bromophenyl)methyl]-5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H18BrFN2O2S/c1-14-11-17(15(2)27(14)20-6-4-3-5-19(20)25)12-21-22(28)26(23(29)30-21)13-16-7-9-18(24)10-8-16/h3-12H,13H2,1-2H3/b21-12- |
InChIキー |
NEBHMLUPFFAXHJ-MTJSOVHGSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br |
異性体SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br |
正規SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)
![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)

![(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302132.png)
![3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302133.png)
![(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302135.png)


![(5Z)-3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302140.png)
